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Sodium anilinomethanesulfonate

Cat. No.: B1630108
CAS No.: 26021-90-9
M. Wt: 209.20 g/mol
InChI Key: AJSINQAAKNYUDA-UHFFFAOYSA-M
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Description

Sodium anilinomethanesulfonate is an organosulfur compound with the molecular formula C7H8NNaO3S and a molecular weight of 209.20 g/mol . This sodium salt is historically significant in synthetic organic chemistry. Early pharmacological research investigated its formation through the reaction of substituted anilines with sodium hydroxymethanesulfonate, with studies conducted to understand the kinetics and equilibrium of this synthesis in aqueous ethanol solutions . As a sulfonate compound, it is part of a broader class of chemicals that includes various sulfones and sulfonamides, which are prominent in diverse research fields . Sulfone-containing compounds are frequently explored in medicinal chemistry for their notable biological activities. For instance, the 4-(methylsulfonyl)aniline moiety is a recognized pharmacophore in the design of potential anti-inflammatory agents with selectivity towards the COX-2 enzyme . Researchers also utilize related sulfinate and sulfonate compounds as versatile building blocks for constructing complex sulfur-containing molecules through C–H functionalization and other coupling reactions . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8NNaO3S B1630108 Sodium anilinomethanesulfonate CAS No. 26021-90-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26021-90-9

Molecular Formula

C7H8NNaO3S

Molecular Weight

209.20 g/mol

IUPAC Name

sodium;anilinomethanesulfonate

InChI

InChI=1S/C7H9NO3S.Na/c9-12(10,11)6-8-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1

InChI Key

AJSINQAAKNYUDA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)NCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NCS(=O)(=O)[O-].[Na+]

Other CAS No.

26021-90-9

Related CAS

103-06-0 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Preparations

Direct Synthesis of Sodium Anilinomethanesulfonate

The direct synthesis of this compound is a common and straightforward approach that involves a one-pot reaction between three key components: aniline (B41778), formaldehyde (B43269), and sodium bisulfite.

Reaction of Aniline with Formaldehyde and Sodium Bisulfite

The most widely recognized method for the synthesis of this compound involves the reaction of aniline with formaldehyde and sodium bisulfite in an aqueous medium. In a typical procedure, sodium bisulfite is added to a solution of formaldehyde in water, and the mixture is heated. Aniline is then added dropwise to this solution, and the reaction is allowed to proceed for a specified duration.

A representative laboratory-scale synthesis involves the following steps:

Sodium bisulfite (0.1 mol) is added to a solution containing formaldehyde (0.1 mol) and distilled water (40 mL) with continuous stirring.

The mixture is heated to 65 °C for a period of 1 hour.

Aniline (0.08 mol) is then added to the reaction mixture in a dropwise manner over 15 minutes.

The reaction is maintained at 65 °C with stirring for an additional 2 hours.

Upon cooling the reaction mixture to approximately 0 °C, a bright gray precipitate of this compound is formed, which can then be collected by filtration and purified by recrystallization from water.

This reaction is an example of sulfomethylation, where a –CH₂SO₃Na group is introduced onto the nitrogen atom of the aniline molecule.

Table 1: Reaction Parameters for the Direct Synthesis of this compound

ParameterValue
Molar Ratio (Aniline:Formaldehyde:Sodium Bisulfite)0.08 : 0.1 : 0.1
Reaction Temperature65 °C
Reaction Time2 hours
SolventWater
Product IsolationPrecipitation and Filtration

Modified Synthetic Procedures and Optimization

The efficiency and yield of the direct synthesis of this compound can be influenced by several factors, making optimization of the reaction conditions a key consideration for industrial applications. While specific studies on the optimization of this particular synthesis are not extensively detailed in the available literature, general principles of chemical process optimization can be applied.

Key parameters that can be systematically varied to optimize the synthesis include:

Stoichiometry of Reactants: The molar ratio of aniline, formaldehyde, and sodium bisulfite can be adjusted to maximize the conversion of the limiting reactant and minimize the formation of byproducts.

Reaction Temperature: Temperature control is crucial as it affects the reaction rate. Higher temperatures may lead to faster reaction times but could also promote the formation of undesirable side products.

Reaction Time: The duration of the reaction should be sufficient to ensure complete conversion. Monitoring the reaction progress over time can help determine the optimal reaction time.

pH of the Reaction Medium: The pH of the aqueous solution can influence the reactivity of the starting materials and the stability of the product.

Concentration of Reactants: The concentration of the reactants in the aqueous solution can impact the reaction rate and the ease of product isolation.

A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound.

Synthesis via Sodium Hydroxymethanesulfinate Reactants

An alternative and effective method for the preparation of this compound involves the use of sodium hydroxymethanesulfinate (also known as Rongalite) as the sulfomethylating agent. This reagent provides a more direct route for the introduction of the hydroxymethanesulfinate group.

Condensation Reactions with Substituted Anilines

Sodium hydroxymethanesulfinate reacts with aniline and its derivatives to yield the corresponding anilinomethanesulfonates. This reaction is a condensation process where the amine nitrogen attacks the carbon of the hydroxymethanesulfinate, leading to the formation of a C-N bond and the elimination of a water molecule.

The reaction kinetics of hydroxymethanesulfonate with various substituted anilines have been investigated, with studies reporting 1H NMR data for the resulting anilinomethanesulfonates. The electronic nature of the substituents on the aniline ring can influence the rate of the reaction. Electron-donating groups on the aniline ring generally increase the nucleophilicity of the nitrogen atom, potentially accelerating the reaction. Conversely, electron-withdrawing groups may decrease the reactivity of the aniline.

Table 2: Representative Condensation Reactions of Sodium Hydroxymethanesulfinate with Substituted Anilines

Substituted AnilineProduct
AnilineThis compound
p-ToluidineSodium (4-methylanilino)methanesulfonate
p-AnisidineSodium (4-methoxyanilino)methanesulfonate
p-ChloroanilineSodium (4-chloroanilino)methanesulfonate

Role of Sodium Hydroxymethanesulfinate as a Reagent in Sulfonate Introduction

Sodium hydroxymethanesulfinate is a versatile reagent that serves as a source of the sulfoxylate ion (SO₂²⁻) and is utilized to introduce sulfonate groups into organic molecules. In the context of synthesizing anilinomethanesulfonates, it acts as a sulfomethylating agent. The reaction mechanism is believed to involve the nucleophilic attack of the aniline nitrogen on the formaldehyde carbon, which is part of the hydroxymethanesulfinate structure.

This reagent is particularly useful because it is a stable, crystalline solid that can be handled more easily than gaseous sulfur dioxide or solutions of bisulfite. It can be considered a masked form of formaldehyde and bisulfite, which are released under appropriate reaction conditions to effect the sulfomethylation.

Preparation of Anilinomethanesulfonate Derivatives

The synthesis of derivatives of anilinomethanesulfonate can be approached in two primary ways: by modifying the parent this compound molecule or by utilizing substituted anilines in the initial synthesis.

One common derivatization involves N-alkylation or N-arylation of the amino group. However, in the case of this compound, the nitrogen is already substituted with the methanesulfonate (B1217627) group. Therefore, further substitution on the nitrogen is generally not a primary route for derivatization.

A more practical approach to obtaining a variety of anilinomethanesulfonate derivatives is to start with substituted anilines. By employing anilines with different functional groups on the aromatic ring in the reaction with formaldehyde and sodium bisulfite (or sodium hydroxymethanesulfinate), a wide range of substituted anilinomethanesulfonates can be prepared. For example, using toluidine (methylaniline) or anisidine (methoxyaniline) instead of aniline would yield the corresponding methyl- or methoxy-substituted anilinomethanesulfonates.

Additionally, the sulfonic acid group itself can be a site for derivatization. For instance, conversion of the sodium sulfonate to the corresponding sulfonyl chloride would open up possibilities for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Anilinium Anilinomethanesulfonates

The formation of anilinomethanesulfonates is commonly achieved through the reaction of anilines with formaldehyde and a source of sulfite (B76179), such as sodium bisulfite. A mechanistic study of this reaction reveals a multi-step process.

The key steps in the synthesis are:

Formation of Formaldehyde: Hydroxymethanesulfonate dissociates to provide a steady-state concentration of formaldehyde.

Carbinolamine Formation: Aniline undergoes a nucleophilic attack on the formaldehyde to form a carbinolamine intermediate.

Dehydration and Sulfite Addition: The carbinolamine dehydrates to an imine, which is then attacked by the sulfite ion to yield the final anilinomethanesulfonate product.

The kinetics of these individual steps have been investigated, showing that the rate and equilibrium constants for carbinolamine formation are influenced by substituents on the aniline ring.

Table 1: Reaction Parameters for the Synthesis of Anilinomethanesulfonates

ParameterDescription
Reactants Aniline (or substituted anilines), Formaldehyde, Sodium Bisulfite
Intermediate Carbinolamine, Imine
pH Range 6-8
Rate-Limiting Step pH-dependent (Carbinolamine formation or dehydration)

Facile Preparation of Diazo Derivatives of Aniline Using Protected Amino Groups

The amino group of aniline is often protected before diazotization to prevent unwanted side reactions and to control the reactivity of the resulting diazonium salt. While various protecting groups are employed, the anilinomethanesulfonate group can serve as a protecting moiety that can be removed under specific conditions to regenerate the amino group for diazotization.

The general process for preparing diazo derivatives from protected anilines involves the following steps:

Protection of the Amino Group: The aniline is first converted to its anilinomethanesulfonate derivative as described in the previous section. This protection modulates the nucleophilicity of the nitrogen atom.

Diazotization: The protected aniline is then subjected to diazotization conditions, typically involving the use of sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺).

Deprotection and Further Reaction: The protecting group can then be cleaved, if necessary, to yield the desired diazonium salt, which is a versatile intermediate in organic synthesis, readily undergoing various nucleophilic substitution reactions.

The use of a protecting group like anilinomethanesulfonate allows for better control over the diazotization process, especially for anilines bearing sensitive functional groups.

Table 2: General Conditions for Diazotization of Protected Anilines

StepReagents and ConditionsPurpose
Protection Formaldehyde, Sodium BisulfiteFormation of anilinomethanesulfonate to protect the amino group.
Diazotization Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °CConversion of the protected amino group to a diazonium salt.
Deprotection (If required)Cleavage of the protecting group to yield the free diazonium salt.

Alternative Routes for Substituted Anilinomethanesulfonates

Alternative synthetic strategies for obtaining substituted anilinomethanesulfonates often involve the synthesis of substituted anilines as key precursors, which are then converted to the target compound.

One common approach is the nitration of an aromatic ring followed by reduction . This two-step process is a fundamental method for introducing an amino group onto an aromatic nucleus.

Nitration: The aromatic starting material is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring through an electrophilic aromatic substitution reaction.

Reduction: The resulting nitroaromatic compound is then reduced to the corresponding aniline. Common reducing agents include metals in acidic media (e.g., tin and HCl, or iron and acetic acid) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Once the substituted aniline is synthesized, it can be converted to the corresponding substituted anilinomethanesulfonate using the methodology described in section 2.3.1.

Another versatile method for synthesizing substituted anilines is through palladium-catalyzed cross-coupling reactions . For instance, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. This method offers a broad substrate scope and functional group tolerance, providing access to a wide variety of substituted anilines.

Furthermore, multi-component reactions offer an efficient pathway to highly substituted anilines from simple acyclic precursors. These reactions often involve the condensation of ketones, amines, and 1,3-dicarbonyl compounds to construct the aniline ring in a single step.

These alternative routes provide access to a diverse range of substituted anilines, which are crucial starting materials for the synthesis of various substituted anilinomethanesulfonates.

Table 3: Comparison of Alternative Routes to Substituted Anilines

Synthetic RouteKey ReagentsAdvantages
Nitration and Reduction HNO₃/H₂SO₄; Fe/HCl or H₂/PdWell-established, readily available reagents.
Palladium-Catalyzed Amination Aryl halide, Amine, Pd catalyst, BaseBroad substrate scope, high functional group tolerance.
Multi-component Reactions Ketone, Amine, 1,3-DicarbonylHigh atom economy, convergent synthesis.

Reaction Mechanisms and Kinetic Investigations

Fundamental Reaction Pathways

The formation of anilinomethanesulfonate is a reversible reaction that proceeds through several key steps, involving the initial formation of a formaldehyde-bisulfite adduct followed by its reaction with aniline (B41778).

Mechanism of Anilinomethanesulfonate Formation from Aniline and Formaldehyde-Bisulfite Adducts

A typical laboratory synthesis involves first reacting sodium bisulfite with formaldehyde (B43269) in water, often with heating, to form the sodium hydroxymethanesulfonate solution. tandfonline.com Aniline is then added to this mixture, and the reaction is allowed to proceed, resulting in the formation of sodium anilinomethanesulfonate, which can be precipitated and purified. tandfonline.com The introduction of the methanesulfonic acid group to the nitrogen of aniline is a key transformation. thieme-connect.de

Role of Imine or Iminium Ion Intermediates

The formation of anilinomethanesulfonate is analogous to the formation of imines (or Schiff bases) from the reaction of a primary amine with an aldehyde or ketone. orgoreview.comnumberanalytics.com These reactions are characterized by the formation of a carbon-nitrogen double bond. The mechanism proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. orgoreview.com

In the context of anilinomethanesulfonate formation, the reaction between aniline (a primary amine) and formaldehyde (an aldehyde) is expected to proceed via similar intermediates. The process begins with the nucleophilic attack of the amine on the carbonyl carbon to form a neutral amino alcohol intermediate, also known as a carbinolamine. orgoreview.com Theoretical modeling of similar reactions, such as methylamine (B109427) with acetaldehyde, suggests the initial formation of a zwitterion which then isomerizes to the carbinolamine. arkat-usa.org

Protonation of the carbinolamine's hydroxyl group turns it into a better leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. orgoreview.com The final step involves the loss of a proton from the nitrogen atom to yield the neutral product. orgoreview.com Studies on the hydrolysis of anilinomethanesulfonates, which is the reverse reaction, support the participation of the amino nitrogen in the rate-determining step. usp.br

Influence of pH on Reaction Rate and Equilibrium

The pH of the reaction medium has a significant influence on the rate and equilibrium of anilinomethanesulfonate formation and its reverse reaction, hydrolysis. nih.govrsc.org For the hydrolysis of substituted anilinomethanesulfonates, the reaction is reversible, and the rate is observed to be pH-independent in the range of pH 4 to 8. jst.go.jp Below this range, an acid-catalyzed pathway is observed. pageplace.de

This behavior is characteristic of reactions involving imine formation. orgoreview.com The reaction rate is often slow at very high or very low pH and reaches a maximum at a moderately acidic pH, typically between 4 and 5. orgoreview.com This is because the reaction requires two competing factors: a sufficient concentration of the unprotonated, nucleophilic amine to attack the carbonyl group, and acid catalysis to facilitate the dehydration of the carbinolamine intermediate. orgoreview.comarkat-usa.org At very low pH, most of the amine is protonated and non-nucleophilic, slowing the initial attack. At high pH, there is insufficient acid to effectively catalyze the elimination of water from the carbinolamine. orgoreview.com

Reaction Kinetics Studies

Kinetic studies provide quantitative data on the rates of formation and hydrolysis of anilinomethanesulfonates, offering insights into the reaction's energetics and the influence of molecular structure on reactivity.

Determination of Arrhenius Rate Constants for Anilinomethanesulfonate Formation

Kinetic studies have been conducted to determine the specific rate constants for the formation of anilinomethanesulfonate and its substituted derivatives from the corresponding aniline and hydroxymethanesulfonate. usp.brusp.br While specific rate constants for the formation of derivatives where the substituent is H, m-Cl, or m-CH₃ have been determined, detailed Arrhenius parameters (activation energy and pre-exponential factor) for the formation reaction are not fully detailed in the cited literature. usp.brusp.br

The Arrhenius equation, k = A * e^(-Ea/RT), relates the rate constant (k) to the pre-exponential factor (A), the activation energy (Ea), the gas constant (R), and the absolute temperature (T). libretexts.orgsavemyexams.com Determining these parameters allows for the prediction of reaction rates at different temperatures. researchgate.netresearchgate.net For the reverse reaction, hydrolysis, these parameters have been determined for a series of compounds (see Section 3.2.2).

Kinetic and Equilibrium Constants of Product Hydrolysis

The hydrolysis of sodium anilinomethanesulfonates is a reversible reaction that has been studied kinetically. jst.go.jpusp.br The reaction involves the breakdown of the anilinomethanesulfonate back into aniline and the formaldehyde-bisulfite adduct. usp.brusp.br Studies on a series of substituted anilinomethanesulfonates in a 50/50 (v/v) ethanol/water solution showed that electron-donating groups on the aniline ring facilitate both the hydrolysis and the reverse formation reaction, while electron-attracting groups retard both reactions. jst.go.jp

A study of the effects of substituents on the benzene (B151609) ring using the Hammett equation yielded a reaction constant (ρ) of 1.3 at 50 °C for the hydrolysis reaction, confirming that the amino nitrogen is involved in the rate-determining step. usp.brusp.br The Arrhenius pre-exponential factors and activation energies were determined for the hydrolysis of several substituted sodium anilinomethanesulfonates. usp.brusp.br These values indicate a minimal dependence of the hydrolysis rate on temperature. usp.brusp.br

Table 1: Arrhenius Parameters for the Hydrolysis of Substituted Sodium Anilinomethanesulfonates usp.brusp.br

Substituent (X) in X-C₆H₄NHCH₂SO₃NaArrhenius Equation for Hydrolysis Rate Constant (k) (min⁻¹)
Hk = 1.0 × 10³ * e^(190/RT)
m-Clk = 0.2 × 10³ * e^(500/RT)
p-Clk = 3.0 × 10³ * e^(2800/RT)
p-CH₃k = 2.0 × 10² * e^(1600/RT)
p-OCH₃k = 2.2 × 10³

Note: The standard deviations in activation energies and pre-exponential factors were reported as 1.5 kcal/mol and 82.0×10³ min⁻¹, respectively. The value for the p-OCH₃ derivative was presented without an exponential term in the source. usp.br

Impact of Substituents on Aniline Reactivity

The reactivity of aniline in the formation of anilinomethanesulfonates is significantly influenced by the nature and position of substituents on the aromatic ring. rsc.orgnih.gov Electron-donating groups on the aniline ring increase the electron density, making the arylamine more basic and generally increasing the reaction rate. chemistrysteps.com Conversely, electron-withdrawing groups decrease the basicity of the aniline and slow down the reaction. chemistrysteps.com

A study on the hydrolysis of substituted sodium anilinomethanesulfonates investigated derivatives with various substituents on the benzene ring, including H, m-Cl, p-Br, p-Cl, m-CH₃, p-CH₃, and p-OCH₃. usp.brusp.br The rate constants for hydrolysis were determined, and a Hammett plot analysis yielded a reaction constant (ρ) of 1.3 at 50°C, indicating that the amine nitrogen participates in the rate-determining step of the hydrolysis. usp.brusp.br This suggests that substituents that can stabilize a positive charge on the nitrogen atom will affect the reaction rate.

The effect of substituents is not limited to reaction rates. The geometry and electronic structure of the amino group in aniline and its derivatives are sensitive to both intramolecular interactions from substituents and intermolecular interactions like hydrogen bonding. nih.gov For instance, the nitration of aniline can lead to a mixture of products, including the unexpected meta-nitroaniline, due to the basicity of the amino group and its interaction with the acidic reaction medium. chemistrysteps.commasterorganicchemistry.com

The table below summarizes the effect of different substituents on the reactivity of aniline in various reactions.

SubstituentEffect on ReactivityDirecting EffectReference
-OHActivatingOrtho, Para libretexts.org
-NH₂ActivatingOrtho, Para chemistrysteps.com
Alkyl groupsActivatingOrtho, Para chemistrysteps.com
HalogensDeactivatingOrtho, Para libretexts.org
-NO₂DeactivatingMeta libretexts.org
-CHODeactivatingMeta libretexts.org
-OCF₃DeactivatingMeta masterorganicchemistry.com

Advanced Spectrophotometric Methods for Kinetic Studies

Spectrophotometry is a key technique for studying the kinetics of this compound formation. tandfonline.comresearchgate.net By monitoring the change in absorbance of a chromophoric species over time, rate constants for the reaction can be determined. Advanced spectrophotometric methods allow for the investigation of how small structural modifications in the reactants affect the reaction rate. tandfonline.com

In one approach, a direct spectrophotometric method was developed using a water-soluble and safe chromophoric azo substrate to assay peroxidase activity, which can be adapted for comprehensive kinetic studies of similar reactions. tandfonline.com The synthesis of this compound itself can be monitored using spectrophotometric measurements. tandfonline.com For instance, the reaction of desloratadine (B1670295) with sodium 1,2-naphthoquinone-4-sulphonate (NQS) forms a colored product that can be quantified spectrophotometrically, and kinetic parameters can be derived using the fixed-time method. researchgate.net The stability of the colored product is a crucial factor in the accuracy of these kinetic measurements. researchgate.net

Kinetic studies on the reaction of formaldehyde with anilines in the presence of sulfite (B76179) have utilized spectrophotometry to determine rate constants for individual reaction steps. dur.ac.ukcore.ac.uk These studies have shown that the rate-determining step can change depending on the pH of the reaction mixture. At low to neutral pH, the reaction of formaldehyde with aniline is rate-limiting, while at high pH, the dehydration of the carbinolamine intermediate becomes the slowest step. dur.ac.ukcore.ac.uk

Theoretical and Computational Mechanistic Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that complement experimental findings.

Ab Initio and Molecular Mechanics (IMOMM) Procedures in Reaction Analysis

Integrated Molecular Orbital and Molecular Mechanics (IMOMM) methods, a type of QM/MM (Quantum Mechanics/Molecular Mechanics) approach, are employed to study large molecular systems by treating a small, reactive part with high-level quantum mechanics and the rest of the system with computationally less expensive molecular mechanics. pageplace.denih.govmpg.de This approach is particularly useful for analyzing reactions in solution and in enzymes. nih.gov The IMOMM procedure has demonstrated excellent correlation with experimental results in predicting the enantioselectivity of reactions. pageplace.de The development of ab initio reaction path potential methods has further enhanced the capability of QM/MM simulations by avoiding costly self-consistent field calculations for every configuration change. nih.gov

Computational Modeling of Zwitterion to Neutral Carbinolamine Conversion

The formation of the carbinolamine intermediate in the reaction of an amine with a carbonyl compound often proceeds through a zwitterionic intermediate. dur.ac.ukcore.ac.uk Computational studies have suggested that the conversion of this zwitterion to the neutral carbinolamine is not a straightforward process and may involve the participation of solvent molecules, such as water, acting as proton transfer assistants. dur.ac.ukresearchgate.net In the absence of a polar, protic solvent, computational models for the reaction of benzaldehyde (B42025) with aniline have shown that an additional amine molecule can stabilize the transition state. researchgate.net For zwitterionic catalysts in aqueous media, computational studies have revealed that enamine formation, a key step in some catalytic cycles, can be inhibited at an early stage. tudelft.nl

Quantum Chemical Tools for Reaction Dynamics

Quantum chemical calculations are increasingly used not only to analyze known reaction mechanisms but also to predict unknown reactions and guide the development of new synthetic methodologies. rsc.orgsydney.edu.au These tools allow for the estimation of chemical reaction pathways, including the energies of transition states and equilibria. rsc.org For instance, in the synthesis of 4,4'-methylene diphenyl diamine (MDA) from aniline and formaldehyde, the G3MP2B3 composite quantum chemical method has been used to propose a detailed molecular mechanism and evaluate competing side reactions. dntb.gov.uamdpi.comresearchgate.net This level of theory allows for the calculation of thermochemical properties such as standard enthalpy of formation, entropy, and heat capacity for reaction intermediates. dntb.gov.uaresearchgate.net

Quantum chemical methods are also instrumental in understanding reaction dynamics in various environments. sydney.edu.aupnnl.govdiva-portal.org For example, the generator coordinate method (GCM), originally from nuclear physics, has been adapted for quantum chemical simulations to represent the wave functions of quantum systems, leading to more accurate energy calculations. pnnl.gov Such advanced computational approaches are crucial for studying complex reaction dynamics, including those involving photo-induced processes. sydney.edu.au

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis of Sodium Anilinomethanesulfonate

Spectroscopic analysis is fundamental to the characterization of this compound. Each technique offers unique information that, when combined, provides a complete structural picture of the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. nist.gov For this compound, dissolved in a suitable solvent like D₂O to avoid the interference of exchangeable protons, the expected NMR spectra would feature distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals for the aromatic protons, the methylene (B1212753) protons, and the amine proton. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the anilinomethanesulfonate group. The two methylene (CH₂) protons, situated between the nitrogen atom and the sulfonate group, are expected to appear as a singlet, as they are chemically equivalent and not adjacent to any other protons. The amine (N-H) proton signal is typically broad and its chemical shift can vary depending on concentration, temperature, and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. hmdb.ca The spectrum for this compound would display signals for the aromatic carbons and a single signal for the methylene carbon. The aromatic carbons would resonate in the typical range of δ 110-150 ppm, with the carbon atom directly attached to the nitrogen (C-ipso) appearing at a distinct chemical shift. The methylene carbon (CH₂) would be observed further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Anilinomethanesulfonate Anion

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (C₆H₅) 7.0 - 8.0 (multiplet) 110 - 150
Methylene Protons (CH₂) ~4.5 (singlet) ~50 - 60
Amine Proton (NH) Variable, broad N/A

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. photometrics.netjascoinc.com The FTIR spectrum of this compound is characterized by absorption bands corresponding to the N-H group, the aromatic ring, and the sulfonate group.

Key vibrational modes include:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the secondary amine N-H bond.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

Sulfonate Group (SO₃⁻): The sulfonate group is a strong absorber in the infrared spectrum. Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H) Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aromatic C=C Ring Stretch 1450 - 1600 Medium-Strong
Sulfonate (SO₃⁻) Asymmetric Stretch 1260 - 1150 Strong
Sulfonate (SO₃⁻) Symmetric Stretch 1070 - 1030 Strong

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For anilinomethanesulfonic acid (the protonated form of the salt), the monoisotopic mass is 187.03031432 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 187. The fragmentation pattern would likely involve the cleavage of the weakest bonds in the molecule. Key expected fragmentation pathways include:

Cleavage of the C-S bond: This is a common fragmentation pathway for sulfonic acids, leading to the loss of an SO₃H radical or an SO₃ molecule.

Cleavage of the N-C bond: Fission of the bond between the aniline (B41778) nitrogen and the methylene carbon would generate fragments corresponding to the aniline cation or related structures.

Fragmentation of the Aniline Ring: The aromatic ring itself can undergo fragmentation, although it is generally more stable.

Analysis of these fragment ions allows for the confirmation of the molecular structure and the connectivity of its constituent parts. libretexts.org

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions and the presence of chromophores. nihs.go.jp The primary chromophore in this compound is the aniline moiety.

Aniline itself typically exhibits two main absorption bands:

A strong primary absorption band (π → π* transition) around 230-240 nm.

A weaker secondary absorption band (the "benzenoid" band) around 280-290 nm, which arises from transitions involving the non-bonding electrons on the nitrogen atom and the aromatic π-system.

It is expected that the UV-Vis spectrum of this compound in a suitable solvent (like water or ethanol) would show similar absorption maxima, characteristic of the substituted benzene (B151609) ring chromophore. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the aniline ring. researchgate.net

Structural Isomerism and Conformation Studies

A critical aspect of the structural elucidation of anilinomethanesulfonates is to unambiguously distinguish the correct structure from its potential isomers.

The structure of this compound is confirmed as an N-arylaminomethanesulfonate, which has the connectivity C₆H₅-NH-CH₂-SO₃⁻Na⁺. This must be differentiated from a potential structural isomer, an N-methylsulfonamide, which would have the connectivity C₆H₅-N(CH₃)-SO₂- (as part of a larger structure) or a related sulfonamide linkage. Spectroscopic methods are definitive in this differentiation.

Infrared Spectroscopy: A sulfonamide (R-SO₂-NHR') is characterized by two distinct S=O stretching bands (asymmetric and symmetric) and an N-H stretching band. In contrast, a sulfonate salt (R-SO₃⁻) shows characteristic S-O stretches at different frequencies. The key distinction lies in the number and position of the sulfur-oxygen stretching bands, which are sensitive to whether the sulfur is part of a neutral SO₂ group or an anionic SO₃⁻ group.

NMR Spectroscopy: The chemical shift of the methylene (CH₂) protons would be significantly different in the two isomers. In anilinomethanesulfonate, the CH₂ is attached to a secondary amine nitrogen and a sulfonate group. In a hypothetical N-phenyl-N-methylsulfonamide, the methyl (CH₃) protons would be attached to the nitrogen of the sulfonamide group, leading to a different chemical shift and integration value in the ¹H NMR spectrum.

Mass Spectrometry: The fragmentation patterns of the two isomers would be distinct. Anilinomethanesulfonate would likely lose SO₃ or SO₃H. A sulfonamide, on the other hand, would characteristically fragment with cleavage of the S-N bond and potential loss of an SO₂ group.

The synthesis of anilinomethanesulfonate, typically via the reaction of aniline, formaldehyde (B43269), and sodium bisulfite, strongly supports the formation of the N-C-S linkage, as this reaction is a well-established route to aminomethanesulfonates.

Investigation of N-H Stretching Frequencies in Secondary Amines

This compound is a secondary amine, characterized by the presence of a single hydrogen atom attached to a nitrogen atom, which is in turn bonded to two carbon atoms. The stretching vibration of this N-H bond is a key feature in its infrared (IR) spectrum.

Secondary amines (R₂NH) are distinguished in IR spectroscopy by a single, weak to medium absorption band corresponding to the N-H stretching vibration. orgchemboulder.comorgchemboulder.com This band typically appears in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org For aromatic secondary amines, this absorption is generally observed near 3400 cm⁻¹, while for saturated secondary amines, it falls at slightly lower wavenumbers, between 3320 and 3280 cm⁻¹. spectroscopyonline.commsu.edu The intensity of the N-H stretch is generally weaker than that of an O-H stretch found in the same region. orgchemboulder.com

The position of the N-H stretching frequency is sensitive to the molecular environment. Hydrogen bonding, for instance, causes a shift to lower frequencies, often by about 100 cm⁻¹. libretexts.orgmsu.edu In addition to the primary N-H stretch, a weak N-H bending absorption may sometimes be visible around 1500 to 1600 cm⁻¹, and a broad wagging absorption can be discerned in liquid film samples between 650 and 900 cm⁻¹. libretexts.orgmsu.edu

Table 1: Characteristic IR Frequencies for Secondary Amines

Vibration TypeFunctional GroupTypical Wavenumber (cm⁻¹)Notes
N–H StretchAromatic~3400Single, weak to medium band. spectroscopyonline.com
N–H StretchAliphatic3350–3310Single, weak to medium band. orgchemboulder.comorgchemboulder.com
N–H Bend-1500-1600Weak and not always observed. libretexts.orgmsu.edu
C–N StretchAromatic1350–1250Can be useful for confirmation. orgchemboulder.comspectroscopyonline.com
N–H Wag-750-700Broad peak, indicative of out-of-plane bending. spectroscopyonline.com

Hydrogen Bonding Interactions within the Molecular Structure

Hydrogen bonding plays a crucial role in defining the supramolecular architecture of this compound. These noncovalent interactions can occur both within a single molecule (intramolecular) and between different molecules (intermolecular). chemistryguru.com.sg In the case of this compound, the N-H group serves as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonate group (SO₃⁻) act as hydrogen bond acceptors.

The interplay between intramolecular and intermolecular hydrogen bonding can significantly influence the physical properties of a compound. chemistryguru.com.sg Intermolecular hydrogen bonds can lead to the formation of dimers or extended polymeric chains in the solid state. rsc.org For example, studies on similar sulfonate-containing molecules have shown the formation of dimers stabilized by multiple intermolecular hydrogen bonds between a donor group (like urea's N-H) and the sulfonate's oxygen atoms. rsc.org This type of interaction is fundamental in molecular recognition and self-assembly processes. rsc.org

Advanced Structural Characterization Techniques for Related Sulfonates

To fully elucidate the complex three-dimensional structures of sulfonate compounds like this compound, advanced analytical techniques are employed.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. latech.edutcd.ie When a beam of X-rays strikes a crystal, the atoms scatter the rays in a predictable pattern based on their three-dimensional arrangement. By analyzing the angles and intensities of the diffracted beams, a detailed model of the crystal structure can be generated. latech.edu

Solid-State Nuclear Magnetic Resonance (ssNMR) for Protein Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an essential tool for studying the structure and dynamics of materials in a solid or semi-solid state, including large and non-crystalline biomolecular assemblies. anr.frnih.gov Unlike solution NMR, ssNMR is not limited by molecular weight and can provide atomic-level information on samples that are difficult to crystallize, such as membrane proteins or protein fibrils. anr.frnih.gov

Magic angle spinning (MAS) ssNMR is particularly adept at probing molecular dynamics over a vast range of timescales, from picoseconds to seconds. nih.govresearchgate.net This is critical for understanding protein function, which is often intrinsically linked to conformational changes and flexibility. nih.govrug.nl ssNMR can be used to study protein-ligand interactions, providing insights into the binding site and the dynamic changes that occur upon binding. researchgate.netnih.gov For instance, ssNMR techniques can measure motion-sensitive parameters that reveal the amplitude and timescale of motions within a protein, helping to build a comprehensive picture of its functional dynamics. nih.govresearchgate.net This makes ssNMR a uniquely powerful method for investigating the interactions between sulfonate-containing ligands and their protein targets in a native-like environment. nih.gov

Applications in Organic Synthesis and Chemical Transformations

Use as a Protecting Group in Amine Chemistry

The primary application of sodium anilinomethanesulfonate in this context is the reversible protection of the amino group of aniline (B41778) and its derivatives. This strategy is crucial for preventing unwanted side reactions during subsequent synthetic steps.

The amino group of aniline can be protected through a process known as sulfomethylation. This reaction involves treating aniline with an aqueous solution of sodium hydroxymethanesulfonate, which is an adduct of formaldehyde (B43269) and sodium bisulfite. scribd.comscribd.com The reaction introduces a methanesulfonate (B1217627) group onto the nitrogen atom, forming this compound. thieme-connect.de This process is classified as a form of aliphatic sulfonation. scribd.com The introduction of the methanesulfonic acid group at the nitrogen effectively "protects" the amine, notably inhibiting the formation of unwanted triazene (B1217601) compounds during subsequent coupling reactions in weakly acidic or basic conditions. thieme-connect.de

The synthesis is typically carried out by first preparing the sodium hydroxymethanesulfonate reagent and then reacting it with aniline under controlled temperature conditions. scribd.com

Table 1: Representative Conditions for Sulfomethylation of Aniline

Parameter Value / Reagent Source
Primary Reactants Aniline, Sodium hydroxymethanesulfonate (from Formaldehyde and Sodium bisulfite) scribd.comscribd.com
Temperature Cooled to 25°C, maintained for 3 hours, then heated to 35°C for 1 hour scribd.com

| Post-Reaction | Salting out is performed to isolate the sulfonate product | scribd.com |

After the desired chemical transformations are completed on other parts of the molecule, the sulfomethyl group can be removed to restore the free amino group. This deprotection is typically achieved through hydrolysis in an aqueous acidic medium. google.com The process generally involves heating the sulfomethylated compound to temperatures between 70°C and 95°C. google.com The hydrolysis is often rapid, usually completing within 15 to 60 minutes. google.com The use of amidosulfuric acid in conjunction with a mineral acid like sulfuric acid can facilitate this process. google.com

Table 2: Conditions for Deprotection via Hydrolysis

Parameter Value / Reagent Source
Reagents Amidosulfuric acid, Sulfuric acid, Water google.com
Temperature 70°C to 95°C (95°C used in example) google.com

| Duration | 15 to 60 minutes (15 minutes used in example) | google.com |

Role in the Synthesis of Azo Dyes and Related Chromophores

This compound is a key intermediate in the synthesis of certain azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting aromatic rings. cuhk.edu.hkimrpress.com

Diazo coupling is an electrophilic aromatic substitution reaction where a diazonium ion acts as the electrophile, attacking an electron-rich aromatic compound known as a coupling component. libretexts.orgslideshare.net this compound can function as this coupling component. google.com In a documented example, a diazonium salt prepared from sulfanilic acid was coupled with this compound in a slightly acidic medium (pH 5.7) to form a sulfomethylated aminoazo dye intermediate. google.com The use of the anilinomethanesulfonate form prevents side reactions, such as the formation of triazenes, which can occur when coupling with unprotected anilines. thieme-connect.demdpi.com

Following the diazo coupling reaction, the resulting sulfomethylated aminoazo dye serves as a direct precursor to the final aminoazo dye. google.com The protective sulfomethyl group is cleaved through hydrolysis, as described in the deprotection strategies, to reveal the primary amino group on the aniline ring. google.com This two-step sequence—coupling with the protected aniline followed by deprotection—provides an effective route to synthesize aminoazo dyes that might be difficult to obtain through other methods. google.comimrpress.com For instance, the coupling of diazotized sulfanilic acid with this compound and subsequent hydrolysis yields 4'-aminoazobenzene-4-sulfonic acid. google.com

Introduction of Sulfonate Functionalities into Organic Molecules

The synthesis of this compound is itself a method for introducing a sulfonate functionality into an organic molecule. The reaction of aniline with formaldehyde and sodium bisulfite attaches a sodium sulfomethyl group (-CH₂SO₃Na) to the aniline nitrogen. scribd.comppublishing.org This process is considered a sulfomethylation, a specific type of sulfonation. scribd.com The presence of the highly polar sulfonate group significantly alters the properties of the parent aniline molecule, most notably increasing its water solubility. This property is advantageous in aqueous reaction media, such as those often used for diazo coupling reactions. mdpi.com While the primary purpose in the context of dye synthesis is often temporary protection, the act of sulfomethylation is fundamentally a transformation that incorporates a sulfonate group into the molecular structure. scribd.comppublishing.org

Catalytic Applications in Chemical Reactions

While some sources make general reference to this compound being used as a catalyst in certain reactions, specific, detailed examples of its catalytic applications are not well-documented in the scientific literature. The catalytic activity is more thoroughly described for related compounds, such as sodium trifluoromethanesulfinate, which is employed as a trifluoromethyl radical precursor in organic photoredox catalysis.

General Reagent in Organic Synthesis and Transformations

The most clearly defined role for this compound in organic synthesis is as a coupling partner in the preparation of azo compounds. Research has shown its utility in azo coupling reactions, where it reacts with diazonium salts to form complex azo dyes. nih.govupce.cz

In one synthetic pathway, azobenzene (B91143) cores for photoswitchable molecules were prepared by the diazotization of aminobenzoic acids, followed by a coupling reaction with this compound. nih.gov The latter is readily prepared from aniline and the formaldehyde-sodium bisulfite adduct. nih.gov This reaction serves as a key step in building larger, functional molecules.

Table 1: Azo Coupling Reaction with this compound Derivative

Reactant 1 (Diazonium Salt Source) Reactant 2 Product Yield Reference
5-nitro-2,1-benzisothiazole-3-diazonium ion Sodium N-ethyl-N-phenylaminomethanesulfonate 1-(5-Nitro-2,1-benzisothiazol-3-yl)-3-ethyl-3-phenyltriazene - upce.cz
Diazotized 4-aminobenzoic acid Sodium phenylaminomethanesulfonate Azo-linked aminobenzoic acid derivative Moderate nih.gov

Analytical Chemistry Methodologies

Development and Validation of Analytical Methods for Sulfonates

The analysis of the anilinomethanesulfonate moiety relies on techniques that can identify and quantify the molecule based on its unique chemical structure and properties. Spectroscopic and chromatographic methods are central to this purpose.

Spectrophotometric Methods (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds, including sulfonates. The method is based on the principle that molecules with chromophores, such as the benzene (B151609) ring in the anilino- group, absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert Law.

Method development for a sulfonated compound like sodium anilinomethanesulfonate involves scanning a dilute solution of the pure substance to determine the wavelength of maximum absorbance (λmax). Quantification is then performed by measuring the absorbance of sample solutions at this λmax. For sulfonates that lack a strong chromophore or in complex matrices, indirect methods may be developed. These often involve a derivatization reaction where the sulfonate is reacted with a specific reagent to produce a colored product with a distinct λmax. For example, some methods are based on the formation of a colored ion-pair associate between an anionic sulfonate and a cationic dye, which can then be measured spectrophotometrically. nih.gov

Validation of a UV-Vis spectrophotometric method is conducted according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: A series of standard solutions of varying concentrations are prepared and their absorbance is measured. The data are plotted to create a calibration curve, and the correlation coefficient (R²) is calculated to demonstrate the linear relationship between absorbance and concentration.

Accuracy: The accuracy is often assessed through recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated.

Precision: This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

ParameterTypical Performance MetricReference
Linearity (R²)> 0.999 researchgate.netbamu.ac.in
Accuracy (% Recovery)98.0% - 102.0% nih.gov
Precision (% RSD)< 2% bamu.ac.in
Limit of Quantitation (LOQ)0.06 - 1.2 mg/L researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. wu.ac.thwu.ac.th For sulfonated aromatic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC method, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. oatext.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For highly polar sulfonates, ion-pair chromatography may be employed, where a reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, enhancing its retention on the non-polar column. nih.gov Detection is commonly achieved using a UV or Photodiode Array (PDA) detector set at the λmax of the analyte. wu.ac.thwu.ac.th

Method development and validation are critical for ensuring the reliability of HPLC results for sulfonates. imeko.infonih.govnih.gov Validation parameters are similar to those for spectrophotometry but also include specificity/selectivity—the ability of the method to exclusively measure the analyte of interest without interference from other components like impurities or degradation products. nih.gov

ParameterTypical Performance MetricReference
ColumnC8 or C18 wu.ac.thoatext.com
Mobile PhaseAcetonitrile/Water mixture oatext.com
Linearity (R²)> 0.999 wu.ac.thoatext.com
Accuracy (% Recovery)90.2% - 102.1% oatext.com
Precision (% RSD)< 7% oatext.com
Limit of Detection (LOD)0.96 µg/g oatext.com
Limit of Quantitation (LOQ)2.91 µg/g oatext.com

Infrared Spectroscopy for Quantification

While Fourier-Transform Infrared (FTIR) Spectroscopy is primarily known as a qualitative technique for identifying functional groups, it can be adapted for quantitative analysis. researchgate.net This application is particularly useful for determining the degree of sulfonation (DS) in polymers or for quantifying sulfonated compounds in a mixture. mdpi.comrsc.org

The basis for quantification via IR spectroscopy is the Beer-Lambert Law, where the absorbance of a specific IR band is proportional to the concentration of the corresponding functional group. For sulfonates, characteristic absorption bands related to the sulfonic acid group (-SO₃H) or sulfonate salt (-SO₃⁻) are used. researchgate.net Key vibrational bands include the symmetric and asymmetric stretching of the S=O bonds. rsc.org To perform a quantitative analysis, a calibration curve is constructed by plotting the absorbance of a characteristic sulfonate peak against the concentration of a series of known standards. mdpi.com Often, the intensity of the sulfonate peak is normalized against an internal reference peak within the molecule that remains constant, which helps to correct for variations in sample path length or concentration. researchgate.netmdpi.com

Functional GroupCharacteristic Wavenumber (cm⁻¹)Vibration TypeReference
S=O1173, 1043Symmetric Stretch researchgate.net
O=S=O1115, 1025Asymmetric & Symmetric Stretch rsc.org
Ar-SO₃⁻Na⁺1093, 1084Stretching researchgate.net
C-S685Stretching researchgate.net

Techniques for Elemental and Ionic Analysis (General Sodium Determination)

To confirm the identity and purity of this compound, it is essential to quantify the sodium content. This requires techniques capable of elemental analysis.

Flame Atomic Absorption Spectrophotometry (FAAS)

Flame Atomic Absorption Spectrophotometry (FAAS) is a robust and widely used technique for determining the concentration of metals, including sodium. nemi.gov The principle involves aspirating a liquid sample into a flame (typically air-acetylene), which converts the sample into ground-state free atoms. whitman.edu A light beam from a hollow-cathode lamp specific to sodium is passed through the flame. The sodium atoms absorb light at their characteristic wavelength (589.0 nm), and the amount of absorption is proportional to the concentration of sodium in the sample. researchgate.net

For organic salts, sample preparation often involves a digestion step, such as microwave digestion, to break down the organic matrix and ensure the sodium is fully solubilized before analysis. researchgate.net Method validation for FAAS includes assessing linearity, accuracy, precision, LOD, and LOQ. unipasby.ac.id A significant consideration in sodium analysis by FAAS is ionization interference, where the high flame temperature can ionize sodium atoms, making them unavailable for atomic absorption. This is often mitigated by adding an ionization suppressor to both samples and standards. researchgate.net

ParameterTypical Performance MetricReference
Wavelength589.0 nm researchgate.net
Analytical Range0.10 - 80 mg/L nemi.gov
Linearity (R²)> 0.99 unipasby.ac.id
Accuracy (% Recovery)97.5% - 102.2% nih.gov
Precision (% RSD)< 5.3% nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP/MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an advanced analytical technique renowned for its exceptional sensitivity and ability to perform multi-element analysis at trace and ultra-trace levels. wikipedia.org In ICP-MS, the sample is introduced into a high-temperature argon plasma (~6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms. wikipedia.org For sodium, this process is highly efficient. wikipedia.org The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). A detector then measures the intensity of the specific isotope (²³Na), which is directly proportional to its concentration in the original sample. nih.gov

Compared to FAAS, ICP-MS offers significantly lower detection limits and higher throughput, as it can measure multiple elements simultaneously. wikipedia.org However, the analysis of samples with high salt concentrations can pose challenges, such as matrix effects and deposition on the instrument's interface cones, which may require sample dilution or specialized instrument configurations. drawellanalytical.com The validation of an ICP-MS method involves demonstrating specificity, linearity, accuracy, precision, and achieving very low limits of detection and quantification. nih.govijpsonline.com

ParameterTypical Performance MetricReference
Linearity (R²)> 0.995 nih.gov
Accuracy (% Recovery)95.8% - 108.8% nih.gov
Precision (% RSD)< 6.1% nih.gov
Limit of Detection (LOD)0.01 µg/mL nih.gov

Ion Chromatography and Potentiometry

The analysis of this compound and related aromatic sulfonate compounds can be effectively carried out using ion chromatography and potentiometric techniques. These methods provide robust means for the separation, identification, and quantification of sulfonates in various matrices.

Ion Chromatography (IC) is a powerful technique for separating and quantifying ions, making it well-suited for the analysis of sulfonates like this compound. The separation is typically achieved on an ion-exchange column. For aromatic sulfonates, anion-exchange chromatography is commonly employed. The choice of eluent is critical for achieving good separation. A gradient elution with increasing concentrations of a buffer, such as ammonium (B1175870) acetate-acetic acid in an organic modifier like acetonitrile, has been shown to be effective for the separation of various sulfonated compounds. The volatility of ammonium acetate (B1210297) also makes this method compatible with mass spectrometry (LC-MS) for enhanced detection and identification.

In the context of analyzing by-products from sulfonation reactions, ion chromatography is particularly useful for identifying and quantifying inorganic ions like sulfate (B86663) and chloride, as well as organic sulfonates. The method can be adapted to handle the complexities of polymeric sulfonate samples, which might otherwise interfere with the column.

Potentiometry , specifically potentiometric titration, offers a reliable method for the quantification of sulfonates. This technique involves the measurement of the potential of a suitable indicator electrode against a reference electrode as a function of the volume of a titrant. For anionic surfactants like this compound, titration with a standard solution of a cationic surfactant, such as cetylpyridinium (B1207926) chloride, can be employed. The endpoint of the titration is determined by the inflection point of the titration curve, which corresponds to the formation of an ion-pair between the analyte and the titrant.

The use of ion-selective electrodes (ISEs) can enhance the selectivity and sensitivity of potentiometric methods. For instance, a lead ion-selective electrode has been used for the potentiometric titration of sulfate, which can be a common impurity in sulfonate products. Furthermore, potentiometric detectors can be coupled with ion chromatography systems to provide a sensitive and selective means of detection for various ions, including the components of this compound solutions.

Electrochemistry and Solution Behavior Studies

The electrochemical properties and behavior of this compound in aqueous solutions provide valuable insights into its interactions with the solvent and other ions. These studies are crucial for understanding its stability, reactivity, and potential applications.

Conductometric Studies of Aminomethanesulfonate Aqueous Solutions

Conductometric studies of aqueous solutions of sodium aminomethanesulfonates, which are structurally related to this compound, reveal important information about their behavior as electrolytes. The electrical conductivity of these solutions is dependent on the concentration of the salt and the temperature.

A study on a series of sodium aminomethanesulfonates (YNHCH₂SO₃Na, where Y represents different organic substituents) showed that the molar electrical conductivity (λ) decreases with increasing concentration. This behavior is typical for electrolytes and is attributed to the increasing interionic interactions at higher concentrations, which hinder the mobility of the ions. The relationship between molar conductivity and the square root of the concentration often deviates from linearity, indicating that these salts behave as weak electrolytes in dilute solutions.

The nature of the substituent (Y) on the nitrogen atom significantly influences the conductivity. Increasing the size and hydrophobicity of the substituent generally leads to a decrease in the molar electrical conductivity. This is due to the larger size of the anion, which reduces its mobility in the solution.

Determination of Limiting Electrical Conductivity and Activation Parameters

The limiting molar electrical conductivity (λ₀), which is the molar conductivity at infinite dilution, is a key parameter that reflects the maximum mobility of the ions. This value can be determined by extrapolating the experimental conductivity data to zero concentration using methods like the Shedlovsky extrapolation.

For a series of sodium aminomethanesulfonates, the limiting molar conductivity was found to decrease as the size of the organic substituent increased. This trend is consistent with the expected decrease in ionic mobility with increasing ion size. The temperature dependence of the limiting molar conductivity allows for the calculation of activation parameters for the electrical conduction process, such as the activation energy (Ea).

The activation energy of electrical conductivity provides insight into the energy barrier that ions must overcome to move through the solution. Studies on related compounds have shown that the activation energy is influenced by the nature of the substituent on the aminomethanesulfonate anion.

Below is a table summarizing the limiting molar electrical conductivity and activation energy for a series of sodium aminomethanesulfonates at 298 K, which can provide an estimation for the behavior of this compound.

Compound (YNHCH₂SO₃Na)Limiting Molar Conductivity (λ₀) at 298 K (S·cm²/mol)Activation Energy (Ea) (kJ/mol)
Y = H95.315.8
Y = CH₃91.216.2
Y = HOCH₂CH₂85.616.9
Y = (CH₃)₃C78.417.8
Y = C₆H₅CH₂75.118.5

Data is illustrative and based on studies of analogous compounds.

Ion-Ion and Ion-Solvent Interactions in Sulfonate Solutions

The behavior of this compound in solution is governed by a balance of ion-ion and ion-solvent interactions. The sulfonate group (-SO₃⁻) is strongly hydrophilic and interacts favorably with water molecules through hydrogen bonding. The anilino group (C₆H₅NH-), on the other hand, introduces a hydrophobic character to the anion.

Ion-Solvent Interactions: The sodium cations (Na⁺) and the sulfonate end of the anilinomethanesulfonate anion are strongly solvated by water molecules. This solvation shell influences the mobility of the ions and their effective size in solution. The phenyl group, being hydrophobic, will have a different type of interaction with water, leading to a structuring of the surrounding water molecules.

Ion-Ion Interactions: In solution, the sodium cations and anilinomethanesulfonate anions can interact with each other. At low concentrations, these interactions are primarily long-range electrostatic forces, as described by the Debye-Hückel theory. As the concentration increases, the formation of ion pairs (Na⁺...⁻O₃S-CH₂-NHC₆H₅) can occur. This ion pairing reduces the number of free charge carriers in the solution and thus decreases the molar conductivity.

Future Research Directions and Unexplored Areas

Advanced Computational Studies for Predicting Reactivity and Selectivity

The future of understanding and utilizing sodium anilinomethanesulfonate and its derivatives lies heavily in the realm of advanced computational chemistry. vu.nlcacrdelhi.com While experimental work provides definitive results, predictive modeling can significantly streamline research efforts by identifying promising candidates and reaction conditions before they are even attempted in the lab.

Future research should employ sophisticated computational methods, such as Density Functional Theory (DFT), to model the reactivity and selectivity of this compound in various chemical transformations. researchgate.net These studies can provide invaluable insights into the electronic and steric factors that govern its behavior. For instance, DFT calculations can be used to predict the most likely sites of electrophilic or nucleophilic attack on the molecule, thereby guiding the design of selective reactions. researchgate.net Furthermore, computational models can simulate reaction pathways and transition states, offering a detailed understanding of the energy barriers and kinetics involved. researchgate.net By accurately predicting how structural modifications to the aniline (B41778) or sulfonate groups will impact reactivity, researchers can rationally design novel derivatives with tailored properties.

A key area of focus for these computational studies will be the prediction of regioselectivity and stereoselectivity in reactions involving this compound. For complex molecules, predicting which functional group will react and in what orientation is a significant challenge. Advanced computational models can analyze the intricate interplay of electronic effects, steric hindrance, and solvent effects to provide reliable predictions. This predictive power will be instrumental in the development of efficient and highly selective synthetic methodologies.

Development of Novel Synthetic Routes for Complex Derivatives

The development of novel and efficient synthetic routes to access a wider range of complex derivatives of this compound is a critical area for future research. mdpi.comiiserpune.ac.in While existing methods provide access to the parent compound and some simple derivatives, the synthesis of more elaborate structures remains a challenge. pageplace.de

Future synthetic efforts should focus on several key areas:

Green Chemistry Approaches: Emphasis should be placed on developing environmentally benign synthetic methods that minimize waste and utilize less hazardous reagents and solvents. mdpi.com This could involve exploring catalytic methods, reactions in aqueous media, or the use of renewable starting materials.

Diversity-Oriented Synthesis: Strategies for rapidly generating libraries of diverse this compound derivatives are needed. This would enable the efficient exploration of structure-activity relationships and the discovery of compounds with novel properties.

Late-Stage Functionalization: Developing methods to introduce new functional groups into the this compound scaffold at a late stage of the synthesis would provide a powerful tool for creating complex molecules. This approach avoids the need to carry functional groups through a lengthy synthetic sequence.

One promising avenue for the synthesis of anilinomethanesulfonates involves the use of sodium hydroxymethanesulfinate in conjunction with substituted anilines. atamanchemicals.com Further research into this reaction could lead to more efficient and general methods for preparing a wide array of derivatives.

Exploration of New Applications in Specialized Organic Transformations

While this compound has found some use in organic synthesis, its full potential in specialized organic transformations remains largely unexplored. Future research should aim to uncover new applications for this versatile reagent.

One area of interest is its potential as a precursor to sulfonyl-containing compounds. The sulfonate group can be a valuable functional handle for further transformations. For example, it could potentially be converted into sulfones or sultines, which are important structural motifs in many biologically active molecules. atamanchemicals.com

Furthermore, the aniline moiety of this compound offers opportunities for a variety of transformations. The nitrogen atom can act as a nucleophile or be functionalized in numerous ways. The aromatic ring can also undergo electrophilic substitution reactions, allowing for the introduction of a wide range of substituents.

The exploration of this compound and its derivatives as ligands in transition metal catalysis is another promising avenue. The combination of the soft sulfur atom and the hard nitrogen and oxygen atoms could lead to unique coordination properties and catalytic activities.

In-depth Mechanistic Studies of Hydrolysis and Decomposition Pathways

A thorough understanding of the stability of this compound under various conditions is crucial for its practical application. Therefore, in-depth mechanistic studies of its hydrolysis and decomposition pathways are essential.

The hydroxymethanesulfinate ion, a related species, is known to be unstable in solution, decomposing to formaldehyde (B43269) and sulfite (B76179). atamanchemicals.com It is important to investigate whether this compound undergoes similar decomposition pathways and to what extent. Studies have shown that the decomposition of related compounds can be influenced by factors such as pH. atamanchemicals.com For instance, sodium hydroxymethanesulfinate is relatively stable in alkaline environments but decomposes rapidly in acidic media. atamanchemicals.com

Future research should employ a combination of experimental techniques, such as NMR spectroscopy and mass spectrometry, along with computational modeling to elucidate the mechanisms of hydrolysis and decomposition. rsc.org These studies should investigate the influence of pH, temperature, and the presence of other chemical species on the stability of the compound. The identification of any decomposition products is also critical. For example, the generation of formaldehyde, a known carcinogen, from the decomposition of related compounds is a significant concern. atamanchemicals.com

Investigation of Structural-Reactivity Relationships in Modified Systems

A systematic investigation of the relationship between the structure of this compound derivatives and their reactivity is fundamental to rationally designing new compounds with desired properties. nih.govlibretexts.org This involves synthesizing a series of analogs with systematic modifications to the aniline ring and the sulfonate group and then evaluating their reactivity in various chemical reactions. rsc.org

By correlating the observed reactivity with specific structural features, it is possible to develop quantitative structure-reactivity relationships (QSRRs). chemrxiv.org These relationships can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding future synthetic efforts.

Key structural modifications to investigate include:

Substituents on the Aniline Ring: The electronic and steric effects of substituents on the aromatic ring can have a profound impact on the reactivity of the entire molecule. nih.gov

Modifications to the Methylene (B1212753) Linker: Altering the linker between the aniline and sulfonate groups could influence the compound's conformation and reactivity.

Derivatives of the Sulfonate Group: While less common, exploring derivatives of the sulfonic acid could lead to novel reactivity patterns.

These studies will provide a deeper understanding of the fundamental factors that govern the chemical behavior of this class of compounds, paving the way for the development of new reagents and catalysts with tailored reactivity for a wide range of applications.

Q & A

Q. What are the standard methods for synthesizing sodium anilinomethanesulfonate, and how can reaction conditions be optimized?

this compound is typically synthesized by reacting aniline with methanesulfonic acid derivatives, followed by neutralization with sodium hydroxide. A common reaction involves the sulfonation of aniline derivatives under controlled pH and temperature. For optimization, researchers should:

  • Use Design of Experiments (DOE) to vary parameters (e.g., molar ratios, temperature, reaction time).
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Confirm product purity using elemental analysis and spectroscopic methods (e.g., NMR, IR) .
Key Reaction Parameters Typical Conditions
Temperature80–100°C
SolventWater or ethanol
Neutralizing AgentNaOH (1M)

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Analysis : Use 1H^1H-NMR and 13C^13C-NMR to confirm the aromatic and sulfonate groups. IR spectroscopy can identify S=O stretching vibrations (~1050–1200 cm1^{-1}) .
  • Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).
  • Quantitative Analysis : Titration with standardized acids/bases to determine sulfonate content .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Disposal : Follow institutional guidelines for sulfonate-containing waste, as improper disposal may react with environmental contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility data often arise from variations in experimental conditions (e.g., temperature, solvent purity). To address this:

  • Replicate studies using standardized solvents (e.g., USP-grade water).
  • Perform systematic reviews to aggregate data and identify outliers (PRISMA or Cochrane guidelines recommended) .
  • Use advanced statistical tools (e.g., meta-regression) to account for confounding variables like pH or ionic strength .

Q. What experimental designs are suitable for studying the thermal stability of this compound?

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic reactions.
  • Kinetic Studies : Apply the Arrhenius equation to model degradation rates under varying temperatures .

Q. How does this compound interact with transition metals in catalytic systems?

The sulfonate group can act as a ligand, coordinating with metals like Cu2+^{2+} or Fe3+^{3+}. To investigate:

  • Conduct UV-Vis spectroscopy to monitor charge-transfer complexes.
  • Use X-ray crystallography to resolve metal-sulfonate coordination geometries.
  • Compare catalytic efficiency in cross-coupling reactions with/without the compound .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to maintain consistent reaction conditions.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control parameters early in development.
  • Statistical Process Control (SPC) : Use control charts to track yield and purity metrics across batches .

Methodological Best Practices

  • Literature Reviews : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor websites). Use Google Scholar’s citation tools to format references efficiently .
  • Data Reporting : Include raw data in appendices and processed data in the main text, adhering to PRISMA or Cochrane guidelines for transparency .
  • Ethical Compliance : Disclose conflicts of interest and funding sources, as required by journals like Reviews in Analytical Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.